2-Methoxy-4-(propylthio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(propylthio)benzonitrile is an organic compound with the molecular formula C10H11NOS It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group at the 2-position and a propylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(propylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with propylthiol in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the propylthio group replaces a leaving group on the benzene ring .
Another method involves the use of a one-pot synthesis, where 4-methoxybenzaldehyde is first oximated in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile, which can subsequently react with propylthiol to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(propylthio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-(propylthio)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(propylthio)benzonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. For example, it has been shown to displace [3H]DHT from the human androgen receptor, indicating its potential as an androgen receptor antagonist . The molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzonitrile: Lacks the propylthio group, making it less hydrophobic and potentially less active in certain biological assays.
4-methoxybenzonitrile: Lacks the propylthio group, similar to 2-methoxybenzonitrile but with the methoxy group at a different position.
2-methoxy-4-(methylthio)benzonitrile: Similar structure but with a methylthio group instead of a propylthio group, which may affect its reactivity and biological activity.
Uniqueness
2-methoxy-4-(propylthio)benzonitrile is unique due to the presence of both methoxy and propylthio groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-methoxy-4-propylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H13NOS/c1-3-6-14-10-5-4-9(8-12)11(7-10)13-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
SYEDQZDHJDTUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.